molecular formula C15H11NO2S B13901350 2-Benzyl-1,3-benzothiazole-6-carboxylic acid

2-Benzyl-1,3-benzothiazole-6-carboxylic acid

Katalognummer: B13901350
Molekulargewicht: 269.3 g/mol
InChI-Schlüssel: HJMQYCAMAQRZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the benzothiazole ring and a carboxylic acid group at the 6th position of the benzothiazole ring.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Benzyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of K1 capsules in uropathogenic Escherichia coli by targeting specific enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Benzyl-1,3-benzothiazole-6-carboxylic acid include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a benzyl group and a carboxylic acid group, which contributes to its specific biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H11NO2S

Molekulargewicht

269.3 g/mol

IUPAC-Name

2-benzyl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C15H11NO2S/c17-15(18)11-6-7-12-13(9-11)19-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)

InChI-Schlüssel

HJMQYCAMAQRZQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.